molecular formula C14H10OS B067793 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One CAS No. 175203-54-0

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One

Cat. No.: B067793
CAS No.: 175203-54-0
M. Wt: 226.3 g/mol
InChI Key: MMCZOOKZNQOGDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M 5717 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of M 5717 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of M 5717 follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Scale-Up: The synthesis is scaled up using industrial reactors, ensuring consistent quality and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

M 5717 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are commonly used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of M 5717, each with potentially different biological activities and properties.

Scientific Research Applications

M 5717 has a wide range of scientific research applications:

Mechanism of Action

M 5717 exerts its effects by inhibiting the elongation factor 2 (eEF2) in the malaria parasite. This inhibition disrupts the protein synthesis machinery, leading to the death of the parasite. The compound targets the parasite’s ribosome, preventing the translation of essential proteins .

Comparison with Similar Compounds

Similar Compounds

    Artemisinin: A well-known antimalarial with a different mechanism of action, targeting the parasite’s heme metabolism.

    Chloroquine: Another antimalarial that interferes with the parasite’s ability to detoxify heme.

    Pyrimethamine: Inhibits dihydrofolate reductase, affecting the parasite’s folate metabolism.

Uniqueness of M 5717

M 5717 is unique due to its novel mechanism of action, targeting the protein synthesis machinery of the malaria parasite. This makes it effective against all stages of the parasite’s lifecycle, offering potential advantages over existing antimalarials .

Properties

IUPAC Name

1-[5-(2-phenylethynyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c1-11(15)14-10-9-13(16-14)8-7-12-5-3-2-4-6-12/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCZOOKZNQOGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381315
Record name 1-[5-(Phenylethynyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-54-0
Record name 1-[5-(Phenylethynyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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